molecular formula C12H17N3O2 B12336722 Ethyl 4-amino-5-phenylpyrazolidine-3-carboxylate

Ethyl 4-amino-5-phenylpyrazolidine-3-carboxylate

Cat. No.: B12336722
M. Wt: 235.28 g/mol
InChI Key: IDDZOZYEGVCYDN-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-phenylpyrazolidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-5-phenylpyrazolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 4-oxo-4-phenylbutanoate with hydrazine hydrate, followed by the addition of an amine source. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-5-phenylpyrazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Ethyl 4-amino-5-phenylpyrazolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5-phenylpyrazolidine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Ethyl 5-amino-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
  • Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate

Comparison: Ethyl 4-amino-5-phenylpyrazolidine-3-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and an ethyl ester groupFor example, Ethyl 5-amino-1H-pyrazolo[4,3-b]pyridine-3-carboxylate has a different ring structure and substitution pattern, leading to different chemical and biological properties .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 4-amino-5-phenylpyrazolidine-3-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-2-17-12(16)11-9(13)10(14-15-11)8-6-4-3-5-7-8/h3-7,9-11,14-15H,2,13H2,1H3

InChI Key

IDDZOZYEGVCYDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(NN1)C2=CC=CC=C2)N

Origin of Product

United States

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